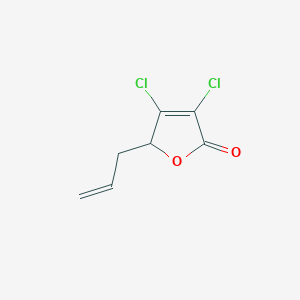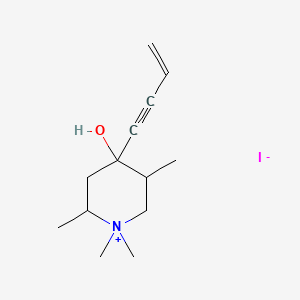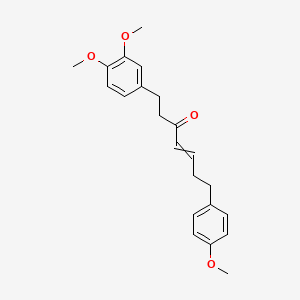
(2-Heptadecylphenyl)carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Heptadecylphenyl)carbamic acid is an organic compound with the molecular formula C24H41NO2. It belongs to the class of carbamic acids, which are derivatives of carbamic acid (NH2COOH). This compound features a heptadecyl group attached to the phenyl ring, making it a long-chain alkyl derivative of phenylcarbamic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Heptadecylphenyl)carbamic acid typically involves the reaction of 2-heptadecylaniline with phosgene or its derivatives. The reaction proceeds as follows:
Reaction with Phosgene: 2-Heptadecylaniline reacts with phosgene (COCl2) in the presence of a base such as pyridine to form the corresponding carbamoyl chloride intermediate.
Hydrolysis: The carbamoyl chloride intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Heptadecylphenyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamic acid group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
(2-Heptadecylphenyl)carbamic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of (2-Heptadecylphenyl)carbamic acid involves its interaction with specific molecular targets. The carbamic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The long heptadecyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic Acid: The parent compound with the formula NH2COOH.
Phenylcarbamic Acid: A simpler derivative with a phenyl group attached to the carbamic acid.
N-Alkylcarbamic Acids: Compounds with various alkyl groups attached to the nitrogen atom of the carbamic acid.
Uniqueness
(2-Heptadecylphenyl)carbamic acid is unique due to its long heptadecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane interaction. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Propiedades
Número CAS |
603112-23-8 |
|---|---|
Fórmula molecular |
C24H41NO2 |
Peso molecular |
375.6 g/mol |
Nombre IUPAC |
(2-heptadecylphenyl)carbamic acid |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-20-17-18-21-23(22)25-24(26)27/h17-18,20-21,25H,2-16,19H2,1H3,(H,26,27) |
Clave InChI |
CZATVMPIYLPKRF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=CC=CC=C1NC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Indole-1-acetic acid, 3-[(3-chlorophenyl)sulfonyl]-5-fluoro-2-methyl-](/img/structure/B12594199.png)
![5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione](/img/structure/B12594209.png)
![Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate](/img/structure/B12594211.png)
![2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12594218.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)



![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)


